Dilevalol Exhibits a Four-Fold Higher Beta-Antagonist Potency Compared to Labetalol
Dilevalol is a significantly more potent beta-adrenergic receptor antagonist than its racemic parent compound, labetalol. In a head-to-head comparison using in vivo and in vitro assays, dilevalol demonstrated 3 to 6 times the beta-blocking activity of labetalol [1]. Specifically, one study quantified that dilevalol is approximately four times more potent as a nonselective beta-antagonist than the racemic mixture [2].
| Evidence Dimension | Potency of nonselective beta-adrenergic receptor antagonism |
|---|---|
| Target Compound Data | Dilevalol: 4 times more potent than labetalol; 3 to 6 times the beta-blocking activity |
| Comparator Or Baseline | Labetalol (racemic mixture) |
| Quantified Difference | Dilevalol is 4 to 6 times more potent as a beta-antagonist |
| Conditions | In vivo animal studies and isolated animal tissues (isoprenaline-induced effects) |
Why This Matters
This higher potency allows for potentially lower equivalent doses, which can influence formulation and cost considerations in procurement.
- [1] Chrisp P, Goa KL. Dilevalol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension. Drugs. 1990 Feb;39(2):234-63. View Source
- [2] Wallin JD, et al. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity. J Clin Pharmacol. 1989 Dec;29(12):1057-68. View Source
